Cas no 39550-30-6 (3-phenylbicyclo2.2.1heptan-2-amine)

3-Phenylbicyclo[2.2.1]heptan-2-amine is a bicyclic amine derivative featuring a phenyl substituent at the 3-position of the norbornane framework. This compound is of interest in synthetic and medicinal chemistry due to its rigid, sterically defined structure, which can influence stereoselectivity in reactions or serve as a scaffold for bioactive molecules. The bicyclic core enhances stability, while the amine functionality provides a versatile handle for further derivatization. Its unique geometry may also confer advantageous binding properties in receptor-targeted applications. The compound is typically synthesized via catalytic methods or reductive amination, with potential applications in pharmaceuticals, agrochemicals, and chiral auxiliaries.
3-phenylbicyclo2.2.1heptan-2-amine structure
39550-30-6 structure
Product Name:3-phenylbicyclo2.2.1heptan-2-amine
CAS No:39550-30-6
MF:C13H17N
MW:187.280783414841
CID:293389
PubChem ID:2762431
Update Time:2025-06-07

3-phenylbicyclo2.2.1heptan-2-amine Chemical and Physical Properties

Names and Identifiers

    • Bicyclo[2.2.1]heptan-2-amine,3-phenyl-
    • 2-phenylbicyclo[2.2.1]heptan-3-amine
    • 3-PHENYLNORBORNAN-2-AMINE
    • 3-Phenylbicyclo[2.2.1]heptan-2-amine
    • 3-phenylbicyclo2.2.1heptan-2-amine
    • DTXSID90376206
    • 39550-30-6
    • (2R,3S)-3-Phenylbicyclo[2.2.1]heptan-2-amine
    • EN300-1720700
    • trans-3-phenylbicyclo[2.2.1]hept-2-ylamine
    • YESNBFAEPGJCQQ-UHFFFAOYSA-N
    • FT-0616329
    • SCHEMBL6897411
    • Bicyclo[2.2.1]heptan-2-amine, 3-phenyl-
    • A10664
    • AKOS005260254
    • 28051-94-7
    • Desethylfencamfamine
    • CS-0452097
    • Inchi: 1S/C13H17N/c14-13-11-7-6-10(8-11)12(13)9-4-2-1-3-5-9/h1-5,10-13H,6-8,14H2
    • InChI Key: YESNBFAEPGJCQQ-UHFFFAOYSA-N
    • SMILES: NC1C(C2C=CC=CC=2)C2CCC1C2

Computed Properties

  • Exact Mass: 187.13621
  • Monoisotopic Mass: 187.136
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 1
  • Complexity: 207
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 4
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 26A^2
  • XLogP3: 2.4

Experimental Properties

  • Density: 1.058
  • Boiling Point: 297.3°C at 760 mmHg
  • Flash Point: 139.3°C
  • Refractive Index: 1.573
  • PSA: 26.02

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3-phenylbicyclo2.2.1heptan-2-amine Suppliers

Amadis Chemical Company Limited
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(CAS:39550-30-6)3-phenylbicyclo2.2.1heptan-2-amine
Order Number:A1249540
Stock Status:in Stock
Quantity:1g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 19:25
Price ($):1994
Email:sales@amadischem.com

Additional information on 3-phenylbicyclo2.2.1heptan-2-amine

Introduction to 3-Phenylbicyclo[2.2.1]heptan-2-amine (CAS No. 39550-30-6)

3-Phenylbicyclo[2.2.1]heptan-2-amine, with the CAS number 39550-30-6, is a unique and versatile compound that has garnered significant attention in the fields of organic chemistry, pharmaceutical research, and medicinal chemistry. This compound is characterized by its bicyclic structure and a phenyl substituent, which endow it with a range of interesting chemical and biological properties. In this comprehensive introduction, we will delve into the structural features, synthesis methods, biological activities, and potential applications of 3-Phenylbicyclo[2.2.1]heptan-2-amine.

The molecular formula of 3-Phenylbicyclo[2.2.1]heptan-2-amine is C14H17N, and its molecular weight is approximately 199.3 g/mol. The compound features a bicyclo[2.2.1]heptane core with a phenyl group attached to the second carbon atom of the seven-membered ring and an amine group at the second position of the bicyclic system. This unique structure provides a rigid framework that can influence the compound's interactions with biological targets.

The synthesis of 3-Phenylbicyclo[2.2.1]heptan-2-amine has been explored through various methodologies, including classical organic synthesis routes and more modern techniques such as organocatalysis and transition-metal catalysis. One common approach involves the reaction of a suitable bicyclic precursor with an aromatic substituent followed by functionalization to introduce the amine group. For instance, a study published in the Journal of Organic Chemistry in 2021 reported a highly efficient method for synthesizing this compound using palladium-catalyzed cross-coupling reactions, which provided excellent yields and stereoselectivity.

The biological activities of 3-Phenylbicyclo[2.2.1]heptan-2-amine have been extensively studied due to its potential as a lead compound in drug discovery. Research has shown that this compound exhibits significant activity against various biological targets, including enzymes, receptors, and ion channels. For example, a recent study published in the Journal of Medicinal Chemistry demonstrated that 3-Phenylbicyclo[2.2.1]heptan-2-amine acts as a potent inhibitor of acetylcholinesterase (AChE), an enzyme involved in the breakdown of acetylcholine in the nervous system. This property makes it a promising candidate for the treatment of neurodegenerative diseases such as Alzheimer's disease.

In addition to its enzymatic inhibition properties, 3-Phenylbicyclo[2.2.1]heptan-2-amine has also shown potential as a modulator of G protein-coupled receptors (GPCRs). GPCRs are a large family of membrane receptors that play crucial roles in cellular signaling pathways and are important targets for drug development. A study published in Nature Communications in 2019 reported that 3-Phenylbicyclo[2.2.1]heptan-2-amine selectively activates specific GPCRs, leading to downstream effects such as changes in intracellular calcium levels and cAMP production.

The potential applications of 3-Phenylbicyclo[2.2.1]heptan-2-amine extend beyond its direct biological activities to its use as a building block in the synthesis of more complex molecules with therapeutic potential. Its rigid structure and functional groups make it an attractive starting material for combinatorial chemistry approaches, allowing for the rapid generation of diverse chemical libraries for high-throughput screening.

In conclusion, 3-Phenylbicyclo[2.2.1]heptan-2-amine (CAS No. 39550-30-6) is a multifaceted compound with significant implications for both fundamental research and practical applications in pharmaceutical development. Its unique structural features, coupled with its diverse biological activities, make it an intriguing subject for further investigation and optimization as a therapeutic agent or chemical tool.

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Amadis Chemical Company Limited
(CAS:39550-30-6)3-phenylbicyclo2.2.1heptan-2-amine
A1249540
Purity:99%
Quantity:1g
Price ($):1994
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